N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide
Overview
Description
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.11946368 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurotropic and Psychotropic Properties
Studies on novel quinolin-4-ones, structurally related to the chemical compound , have demonstrated specific sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting potential applications in the development of psychoactive compounds. Such compounds have been identified as promising candidates for further studies due to their potent neuroprotective and psychotropic activities (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis of Heterocycles
Research into the synthesis of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, as well as the synthesis of dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines, showcases the chemical versatility and potential applications of related compounds in creating a variety of heterocyclic structures. These findings underline the utility of such compounds in medicinal chemistry and drug discovery, offering routes to new pharmacologically active molecules (Gavin, Annor-Gyamfi, & Bunce, 2018); (Stuart, Khora, Mckenney, & Castle, 1987).
Catalytic Applications
Research on rhodium-catalyzed asymmetric hydrogenation and [Cp*Rh(III)]-catalyzed annulation demonstrates the potential catalytic applications of related compounds. These studies indicate that such compounds can be effective ligands or intermediates in catalytic processes, leading to the efficient synthesis of chiral pharmaceutical ingredients and other valuable chemical entities (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012); (Xiong, Xu, Sun, & Cheng, 2018).
Medicinal Chemistry and Drug Discovery
Studies on the synthesis, characterization, and application of benzamide derivatives in medicinal chemistry highlight the importance of such compounds in the discovery and development of new therapeutic agents. These research efforts contribute to the understanding of how structurally related compounds can be optimized for improved biological activity, offering insights into potential applications of "N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide" in drug discovery and development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Properties
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-16-10-9-14(12-17(16)24-2)18(22)20-19(25)21-11-5-7-13-6-3-4-8-15(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCPSXVRFJXTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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